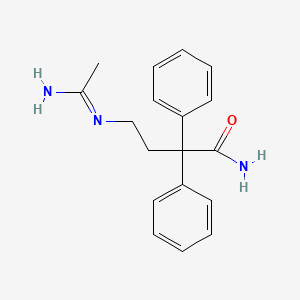

Imidafenacin metabolite M10

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODRUYLKCLDEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-33-2 | |

| Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for the Quantitative and Qualitative Analysis of Imidafenacin Metabolite M10 and Other Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS stands as the cornerstone for the bioanalysis of imidafenacin (B1671753) and its metabolites due to its high sensitivity, selectivity, and robustness. researchgate.netcriver.com It is the primary tool used in industry for metabolite identification and quantification. criver.com

Sensitive and selective bioanalytical methods using LC-MS/MS have been developed and validated for the quantification of imidafenacin and its key metabolites, such as M-2, M-4, and M-9, in human plasma and urine. researchgate.netnih.gov These methods are capable of detecting extremely low concentrations, often in the picogram per milliliter (pg/mL) range, which is essential for accurately profiling the pharmacokinetics after therapeutic doses. researchgate.net

Validation of these assays ensures they meet stringent criteria for accuracy, precision, stability, selectivity, and linearity over a specified concentration range. researchgate.net For instance, methods have been successfully validated for concentration ranges of 10-500 pg/mL for imidafenacin and its metabolite M-2, 10-1000 pg/mL for M-4, and 50-5000 pg/mL for M-9 in human plasma. researchgate.net In human urine, calibration curves have demonstrated good linearity from 0.2-50 ng/mL for imidafenacin and metabolites M-2, M-3, M-4, M-6, and M-8, and from 1-250 ng/mL for metabolites M-5 and M-9. nih.gov Quantification is typically achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.netnih.gov For imidafenacin, the transition m/z 320 > 238 is commonly used, while the transition for the oxidized metabolite M-2 is m/z 352 > 238. nih.gov

The tables below summarize the validation parameters for LC-MS/MS methods from published research findings.

Table 1: LC-MS/MS Method Validation for Imidafenacin and Metabolites in Human Plasma

| Analyte | Quantitative Range (pg/mL) | Precision (% CV) | Accuracy (% Bias) | Source |

|---|---|---|---|---|

| Imidafenacin | 10–500 | 2.8–8.5 | -13.5 to 13.0 | researchgate.netnih.gov |

| Metabolite M-2 | 10–500 | 5.8–8.6 | -14.5 to 11.5 | researchgate.netnih.gov |

| Metabolite M-4 | 10–1000 | Not Specified | Not Specified | researchgate.net |

| Metabolite M-9 | 50–5000 | Not Specified | Not Specified | researchgate.net |

Table 2: LC-MS/MS Method Validation for Imidafenacin and Metabolites in Human Urine

| Analyte | Quantitative Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Source |

|---|---|---|---|---|

| Imidafenacin, M-2, M-3, M-4, M-6, M-8 | 0.2–50 | ≤17.0 | ≤16.1 | nih.gov |

| Metabolite M-5, M-9 | 1–250 | ≤17.0 | ≤16.1 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of metabolites. criver.comresearchgate.net Techniques like ion trap-time of flight mass spectrometry (IT-TOF-MS) provide accurate mass measurements and fragmentation data, which are essential for identifying unknown metabolites and confirming their proposed structures. criver.comresearchgate.net The process involves using all available spectral data—such as retention time, isotopic pattern, accurate mass measurement, and product ion fragmentation (MSn)—to reinforce the identity of a proposed structure. criver.com

For imidafenacin metabolites, metabolite profiling using HPLC combined with radiodetection and LC-MS/MS has been employed to identify the chemical structures of metabolites in plasma and excreta. nih.govcore.ac.uk This approach allowed for the identification of the N-glucuronide M-9 as a major metabolite, the oxidized form M-2, and the ring-cleavage form M-4 in human plasma. nih.gov The structural elucidation of novel or unexpected metabolites like M10 would follow a similar path, where HRMS provides the elemental composition from the accurate mass, and MSn fragmentation patterns offer clues about the molecule's substructures, allowing researchers to piece together the final chemical structure. researchgate.netresearchgate.net

Development and Validation of Assays for Metabolite Quantification in Research Matrices (e.g., preclinical biological samples, in vitro incubation mixtures)

High-Performance Liquid Chromatography (HPLC) Techniques for Metabolite Profiling and Separation

HPLC is the foundational separation science component of the analytical workflow. google.comgoogle.com The choice of column, mobile phase, and gradient conditions is critical for achieving the necessary separation of the parent drug from its various metabolites, which may have very similar chemical properties.

Research on imidafenacin has utilized various HPLC setups. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) formate (B1220265), to achieve separation. google.comgoogle.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of metabolites with different polarities. nih.gov The detection wavelength is typically set in the UV range, for example at 210 nm or 220 nm, to monitor the separated compounds. google.comgoogle.com

Table 3: Examples of HPLC Conditions for Imidafenacin and Metabolite Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

|---|---|---|---|---|

| Column | Semi-micro HPLC column | Phenomenex Synergi 4 µm Hydro-RP 80 Å (150 mm × 2.0 mm) | C18, 5 µm, 250 x 4.6mm | nih.govgoogle.comresearchgate.netresearchgate.net |

| Mobile Phase | Gradient elution | 0.2 mM ammonium formate in water with 0.01% formic acid and acetonitrile | Acetonitrile : 20mmol/L disodium (B8443419) phosphate solution (pH 7.45) | nih.govgoogle.comresearchgate.netresearchgate.net |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | google.com |

| Detection | Tandem Mass Spectrometer | Tandem Mass Spectrometer | UV at 220 nm | nih.govgoogle.comresearchgate.netresearchgate.net |

Sample Preparation Strategies for Metabolite Analysis in Research Settings (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial to remove interfering substances from biological matrices like plasma and urine, and to concentrate the analytes of interest before analysis. researchgate.net For the analysis of imidafenacin and its metabolites, Solid-Phase Extraction (SPE) is a commonly reported and effective technique. researchgate.netnih.govresearchgate.net

In this procedure, a plasma or urine sample is loaded onto an SPE cartridge. researchgate.netnih.gov Interfering compounds are washed away, and the analytes are then eluted with a solvent such as methanol. nih.gov This eluate can then be evaporated to dryness and reconstituted in a small volume of the mobile phase, concentrating the sample before injection into the LC-MS/MS system. nih.gov This process not only cleans the sample, protecting the analytical instrumentation, but also significantly improves the method's sensitivity. Studies have reported high extraction recoveries of 81.4% or more for imidafenacin and its metabolites from human urine using SPE. nih.gov An alternative and simpler method that has also been used is protein precipitation. researchgate.netresearchgate.net

Role of Advanced Spectroscopic Techniques in Metabolite Characterization (e.g., NMR, IR, UV for structural confirmation in research contexts)

While mass spectrometry provides critical information on mass and fragmentation, definitive structural elucidation of a novel metabolite often requires a combination of spectroscopic techniques. The structural identity of the parent compound, imidafenacin, was originally confirmed using a full suite of analytical methods, including mass spectrometry, ultraviolet (UV) spectrum, infrared (IR) spectrum, and both proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. fda.gov.tw

In a research context, these same techniques are invaluable for the absolute structural confirmation of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed structural information. uii.ac.id It can determine the precise arrangement and connectivity of atoms in a molecule, which is essential for distinguishing between isomers that have the same mass and elemental composition. nih.gov 2D NMR experiments can further elucidate complex structures. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This would be critical in confirming structural changes during metabolism, such as the formation or loss of carbonyl, hydroxyl, or amine groups.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated systems within a molecule. Changes in the UV spectrum between the parent drug and a metabolite can indicate modifications to the chromophore, aiding in the identification of the metabolic site.

For a metabolite like M10, once isolated from a biological matrix or chemically synthesized, these spectroscopic techniques would be employed to provide an unambiguous structural assignment, complementing the data obtained from high-resolution mass spectrometry.

Preclinical Pharmacological Relevance of Imidafenacin Metabolite M10 and Other Metabolites

Implications of Metabolite Activity Profile on Imidafenacin's Organ Selectivity in Preclinical Studies

The pharmacologically inactive nature of imidafenacin's metabolites has significant positive implications for the drug's organ selectivity in preclinical models. fda.gov.twnih.gov Imidafenacin (B1671753) exhibits a notable selectivity for the urinary bladder over other organs such as the salivary glands, colon, heart, and brain. researchgate.net This favorable selectivity profile is attributed to the intrinsic properties of the parent drug and is further enhanced by the absence of active metabolites. fda.gov.tw

Pharmacokinetic Disposition of Imidafenacin Metabolite M10 in Preclinical Animal Models

Absorption Characteristics of Metabolites in Animal Models

Metabolites of Imidafenacin (B1671753) are primarily formed following the absorption of the parent drug. nih.gov In rats, orally administered Imidafenacin is absorbed and then subjected to metabolism. einj.orgeinj.org The formation of metabolites, therefore, is a post-absorption event. The systemic exposure to any metabolite, including a potential M10, would be dependent on the extent of Imidafenacin's absorption and its subsequent metabolic conversion. The absolute oral bioavailability of Imidafenacin has been determined to be 5.6% in rats. nih.gov

Distribution Profile of Metabolites in Animal Tissues and Biofluids

Following oral administration in rats, Imidafenacin and its metabolites distribute to various tissues. einj.orgeinj.org Studies have shown that after a single oral administration of Imidafenacin to rats, the concentration in the bladder was significantly higher than in the serum. mims.com The concentration in the bladder reached its maximum at 1 hour after administration and then decreased with a half-life of 1.8 hours. mims.com The peak concentration (Cmax) and the area under the curve (AUC) in the bladder were 10.7 and 25.4 times higher, respectively, than those in the serum. mims.com While this data pertains to the parent compound, it suggests that the urinary bladder is a key tissue for the distribution of Imidafenacin and likely its metabolites. The distribution of metabolites, including M10, would follow the parent drug's distribution patterns to some extent, concentrating in tissues where the parent drug is found. In rats, Imidafenacin has shown selectivity for the bladder over the salivary glands, colon, heart, and brain. nih.gov

Excretion Pathways of Metabolites in Animal Studies (e.g., urinary, fecal elimination)

The excretion of Imidafenacin and its metabolites occurs through both urinary and fecal routes. Following a single oral administration of radiolabeled Imidafenacin to healthy male subjects, approximately 65.6% of the radioactivity was recovered in the urine and 29.4% in the feces over 192 hours. nih.gov Less than 10% of the dose was excreted as unchanged Imidafenacin in the urine, and none was found unchanged in the feces. amazonaws.comfda.gov.tw This indicates that the majority of the drug is eliminated in the form of its metabolites. The oxidized metabolites of the 2-methylimidazole (B133640) moiety are excreted in both urine and feces. nih.gov While specific data for M10 is unavailable, it is expected to be excreted via these same pathways.

Time-Course Profiling of Metabolites in Preclinical Species (e.g., plasma, urine, feces from animal studies)

The time-course profile of Imidafenacin's major metabolites has been characterized. In rats, after oral administration, the concentration of Imidafenacin in the bladder peaked at 1 hour. mims.com In human studies, which can provide some insight, the major metabolites M-2 and M-9 have been quantified in plasma. nih.gov The formation of these metabolites is largely attributed to first-pass metabolism. nih.gov The plasma half-life of the M-2 metabolite in humans is approximately 3.6 hours. nih.gov The excretion of metabolites in urine and feces occurs over an extended period, with radioactivity being recovered up to 192 hours post-administration in humans. nih.gov It is reasonable to assume that the time-course profile of a minor metabolite like M10 in preclinical species would be linked to the formation and elimination kinetics of the parent drug and its major metabolites.

Drug Drug Interaction Potential and Enzyme Modulation by Imidafenacin Metabolite M10 and Other Metabolites

In Vitro Studies on Cytochrome P450 Enzyme Inhibition or Induction by Metabolites

In vitro studies have been conducted to determine the potential of imidafenacin (B1671753) and its major metabolites to inhibit or induce key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov

Research Findings: Investigations using human liver microsomes and recombinant CYP enzymes have consistently shown that imidafenacin and its major metabolites, including M-2, M-4, and M-9, have no significant inhibitory effect on the primary drug-metabolizing CYP isoenzymes. mims.comnih.gov A Taiwan Food and Drug Administration assessment report corroborates these findings, stating that imidafenacin and its major metabolites did not inhibit human CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 in vitro. fda.gov.tw Furthermore, the parent drug, imidafenacin, was found to not induce CYP1A2, CYP2B6, or CYP3A4. fda.gov.tw

Assessment of Metabolite Interaction with Drug Transporters (e.g., P-glycoprotein, BCRP for M-9)

Drug transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), are membrane proteins that play a significant role in the absorption, distribution, and excretion of many drugs. Interaction with these transporters is a known mechanism for drug-drug interactions.

Regulatory assessment has identified that a major metabolite of imidafenacin has the potential to interact with these key transporters. fda.gov.tw Specifically, the N-glucuronide metabolite, M-9, has been identified as a substrate for both P-gp and BCRP. fda.gov.tw This means that M-9 is transported by these efflux pumps, a characteristic that can influence its disposition and potentially lead to interactions with other drugs that are substrates, inhibitors, or inducers of P-gp or BCRP.

Comparative Metabolism and Cross Species Analysis of Imidafenacin Metabolite M10

In Vitro Species Differences in Metabolite Formation (e.g., human vs. animal liver microsomes)

In vitro studies using liver microsomes are fundamental for predicting how a drug will be metabolized in the liver. thermofisher.com These subcellular fractions are enriched with key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. thermofisher.comnih.gov The metabolism of Imidafenacin (B1671753) is primarily handled by the enzymes CYP3A4 and UGT1A4. fda.gov.twamazonaws.comnih.gov

One of the metabolites formed from Imidafenacin is M10, which results from the epoxidation of the imidazole (B134444) ring. acs.org The formation of such metabolites can be compared across species to identify the most suitable animal model for human metabolism. Studies comparing hepatic drug metabolism have shown that the profile of CYP activities in mice, monkeys, and minipigs more closely resembles that of humans, whereas rats can show more significant divergence. nih.gov For instance, a comparative study on the metabolism of schizandrin (B1681555) found that rat and minipig liver microsomes metabolized the compound in a similar manner to human liver microsomes, suggesting they could be appropriate surrogate models.

Table 7.1: Illustrative Data on In Vitro M10 Metabolite Formation This table is a hypothetical representation based on typical cross-species metabolism studies, as specific public data for M10 is unavailable.

| Species | Liver Microsome M10 Formation (Relative %) | Key Metabolizing Enzymes Involved |

|---|---|---|

| Human | 100% | CYP3A4, UGT1A4 fda.gov.twamazonaws.com |

| Monkey | High (e.g., ~90%) | CYP3A nih.gov |

| Dog | Moderate (e.g., ~60%) | CYP3A nih.gov |

| Rat | Low to Moderate (e.g., ~40%) | CYP3A nih.govrug.nl |

In Vivo Cross-Species Metabolic Profiling in Preclinical Research

In vivo studies provide a more comprehensive picture of a drug's metabolism by accounting for absorption, distribution, metabolism, and excretion (ADME) within a living organism. Following oral administration of Imidafenacin to humans, the drug is well-absorbed and extensively metabolized. nih.gov The primary metabolites found in human plasma include M-2 (an oxidized form), M-4 (a ring-cleavage form), and M-9 (an N-glucuronide conjugate). amazonaws.comnih.gov Notably, all major metabolites of Imidafenacin, including M-2, M-4, and M-9, have been shown to have low affinity for muscarinic receptors, indicating they are pharmacologically inactive. nih.gov

While M10 is identified as a potential metabolite pathway (imidazole ring epoxidation), its prominence in in vivo profiles compared to other metabolites like M-2, M-4, and M-9 appears to be minor in humans. acs.orgnih.gov Preclinical studies in rats have been crucial for establishing the safety and efficacy profile of Imidafenacin, demonstrating its high selectivity for the bladder over other organs like the salivary glands and heart. nih.gov

Metabolic profiling across species often reveals differences in the main excretion routes and the prevalence of certain metabolites. core.ac.uk For example, after administering radiolabelled [14C]Imidafenacin to healthy male subjects, about 65.6% of the radioactivity was recovered in urine and 29.4% in feces. nih.gov The specific concentrations and proportions of M10 in the plasma, urine, and feces of preclinical animal models versus humans would be essential for a complete cross-species analysis.

Table 7.2: Illustrative In Vivo Metabolic Profile of Imidafenacin Metabolites (% of Total Radioactivity in Plasma) This table is a hypothetical representation to illustrate typical findings in cross-species metabolic profiling, as specific public data for M10 is unavailable.

| Metabolite | Human Plasma nih.gov | Rat Plasma | Dog Plasma |

|---|---|---|---|

| Unchanged Imidafenacin | Major component at 2h | Variable | Variable |

| Metabolite M-2 | Minor at 2h | Variable | Variable |

| Metabolite M-4 | Major component at 12h | Variable | Variable |

| Metabolite M-9 | Major metabolite | Variable | Variable |

| Metabolite M10 | Trace/Minor | Variable | Variable |

Comparison of Imidafenacin Metabolite M10 Pathways with Other Imidazole-Containing Compounds

The formation of Imidafenacin's M10 metabolite occurs via epoxidation of the imidazole ring. acs.org This is a common metabolic pathway for compounds containing an imidazole moiety, which is a five-membered ring with two non-adjacent nitrogen atoms. ontosight.aihyphadiscovery.com This structure is present in many natural compounds and pharmaceutical drugs. researchgate.net

The metabolism of imidazole rings, mediated by Cytochrome P450 enzymes, can lead to several outcomes. One significant pathway is the formation of an epoxide intermediate. acs.orghyphadiscovery.com This reactive epoxide can then undergo several transformations:

Hydrolysis: The epoxide can be hydrolyzed to form dihydrodiol metabolites. In the case of Imidafenacin, two such metabolites, the cis- and trans-isomers of 4,5-dihydrodiol, have been identified in human urine and feces. nih.gov

Ring Scission: The unstable epoxide can lead to the opening of the imidazole ring, forming various ring-cleavage products. hyphadiscovery.com For Imidafenacin, this leads to the formation of metabolite M-4. nih.gov

Conjugation: The epoxide can be attacked by nucleophiles like glutathione (B108866) (GSH), leading to the formation of GSH conjugates. This is often considered a bioactivation pathway, as the resulting metabolites can be reactive. acs.orghyphadiscovery.com

This pattern of imidazole ring epoxidation followed by rearrangement or hydrolysis is not unique to Imidafenacin. For example, similar pathways have been observed for other imidazole-containing drugs. A study on 2-aminoimidazole-based inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) also identified imidazole ring epoxidation as a significant metabolic pathway. acs.org In that case, the epoxide intermediate could fragment to form a stable acylguanidine metabolite, which served as a marker for this metabolic route. acs.orghyphadiscovery.com

Therefore, the pathway leading to M10 and its subsequent products (like dihydrodiols and the ring-cleaved M-4) places Imidafenacin within a well-understood class of metabolic transformations for imidazole-containing pharmaceuticals.

Table 7.3: Common Metabolic Fates of Imidazole Rings in Drug Metabolism

| Metabolic Reaction | Description | Example Compounds |

|---|---|---|

| Epoxidation | Formation of a reactive epoxide on the imidazole ring by CYP enzymes. acs.orghyphadiscovery.com | Imidafenacin, LY3031207 acs.org |

| Hydrolysis of Epoxide | Conversion of the epoxide to dihydrodiol metabolites. nih.gov | Imidafenacin nih.gov |

| Ring Scission | Opening of the imidazole ring, often following epoxidation. nih.govhyphadiscovery.com | Imidafenacin (forms M-4), LY3031207 nih.govhyphadiscovery.com |

| Hydroxylation | Addition of a hydroxyl group to the ring. | General pathway for azoles hyphadiscovery.com |

| N-Glucuronidation | Conjugation with glucuronic acid at a nitrogen atom. amazonaws.comnih.gov | Imidafenacin (forms M-9) nih.gov |

Future Research Directions and Emerging Methodologies for Imidafenacin Metabolite M10 Research

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The detection and structural elucidation of minor metabolites like Imidafenacin (B1671753) metabolite M10 necessitate the use of highly sensitive and specific analytical technologies. While standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is routinely used for known metabolites, more advanced techniques are crucial for comprehensive profiling. nih.govnih.gov

High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, offers superior mass accuracy and resolution. This allows for the confident determination of the elemental composition of unknown metabolites and differentiation from background matrix ions. nih.gov Techniques like mass defect filtering (MDF), which leverages the fact that metabolites often have similar mass defects to the parent drug, can be employed to selectively identify drug-related material in complex biological samples. nih.govhanyang.ac.kr

Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly when coupled with liquid chromatography (LC-NMR), is a powerful tool for the unambiguous structural determination of novel or unusual metabolites where mass spectrometry data alone may be insufficient to pinpoint the exact site of metabolism. uab.edu The application of these advanced hyphenated techniques will be instrumental in confirming the structure of M10 and identifying other yet-undocumented metabolites of Imidafenacin. uab.eduresearchgate.net

Development of Novel In Vitro and In Silico Models for Metabolic Prediction and Elucidation

Predicting the formation of metabolites, especially those formed through less common pathways, is a significant challenge in drug development. The development of sophisticated in vitro and in silico models is a key future direction for understanding the genesis of metabolites like Imidafenacin metabolite M10.

In vitro models that more accurately mimic human physiology are continuously being developed. While human liver microsomes (HLMs) are a standard tool, they primarily assess Phase I metabolism. nih.gov More complex systems, such as cultured human hepatocytes or organ-on-a-chip technologies, can provide a more holistic view of metabolic pathways, including both Phase I and Phase II reactions and the interplay between them. nih.gov These advanced models could be crucial in recreating the metabolic environment that leads to the formation of M10, which is believed to arise from an imidazole (B134444) ring-opening—a less common biotransformation. researchgate.net

Concurrently, in silico metabolic prediction tools are becoming increasingly sophisticated. creative-biolabs.com These computational models use algorithms based on known biotransformation rules, quantum chemistry, and machine learning to predict the metabolic fate of a drug. creative-biolabs.com Applying these predictive tools to Imidafenacin could help to hypothesize the enzymatic processes and reaction mechanisms leading to the formation of M10 and other minor metabolites, guiding subsequent in vitro experimental verification.

Exploration of Minor or Undocumented Metabolites with Potential Research Significance

Historically, drug metabolism studies have focused on major metabolites. However, there is a growing recognition that minor metabolites can have pharmacological activity or contribute to adverse effects. The major metabolites of Imidafenacin, such as M-2, M-4, and M-9, are known to have low affinity for muscarinic receptors and are considered pharmacologically inactive. nih.govmims.com The pharmacological profile of this compound, however, remains uncharacterized.

Future research should, therefore, focus on the targeted synthesis and pharmacological evaluation of M10. Its unique structure, resulting from the cleavage of the imidazole ring, warrants investigation into its potential biological activity. researchgate.net Understanding the pharmacology of all metabolites, regardless of their concentration, is essential for a complete safety and efficacy profile of the parent drug. The exploration of minor metabolites like M10 could uncover unexpected biological activities or provide insights into idiosyncratic drug reactions.

Integration of Metabolomics Approaches for Deeper Mechanistic Understanding

Metabolomics, the comprehensive study of small molecules within a biological system, offers a powerful approach to understanding the full metabolic impact of a drug. pnnl.gov Instead of targeting a few known metabolites, untargeted metabolomics aims to capture a global snapshot of all metabolites in a biological sample. researchgate.net

Q & A

Basic Research Questions

Q. How is Imidafenacin metabolite M10 identified and quantified in biological matrices?

- Methodological Answer : Identification and quantification of M10 require validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with adherence to ICH M10 guidelines. Key steps include:

- Sample Preparation : Use of stable isotope-labeled internal standards (SIL-IS) to minimize matrix effects .

- Chromatographic Separation : Optimized gradients to resolve M10 from interfering substances, particularly unstable conjugated metabolites prone to back-conversion .

- Validation Parameters : Demonstration of accuracy (85–115%), precision (CV ≤15%), and selectivity using blank matrices from ≥6 sources .

- Reference Standards : Characterization of M10’s physicochemical properties (e.g., solubility, stability) to ensure assay reproducibility .

Q. What are the primary pharmacological targets of Imidafenacin and its metabolite M10?

- Methodological Answer : Imidafenacin exhibits high selectivity for M3 and M1 muscarinic receptors (Kb = 0.317 nM for M3 vs. 4.13 nM for M2), which regulate bladder contraction . M10, its metabolite, retains affinity for these receptors but may exhibit altered pharmacokinetics (e.g., longer half-life). In vivo studies show that M10 contributes to prolonged suppression of bladder overactivity, particularly in nocturnal polyuria models, by modulating urine osmolarity . Receptor binding assays using transfected cell lines or isolated tissue preparations (e.g., guinea pig bladder strips) are recommended for target validation .

Q. Which bioanalytical methods are recommended for validating assays involving M10?

- Methodological Answer : Per ICH M10, assays must undergo full or partial validation depending on the study phase:

- Full Validation : Required for novel methods, covering accuracy, precision, sensitivity (LLOQ), and stability under storage/processing conditions .

- Cross-Validation : Necessary when transitioning between labs or platforms, ensuring consistency in QC sample results (e.g., ±20% for non-clinical studies) .

- Matrix Effects : Use of alternative matrices (e.g., human plasma diluted with buffer) if natural matrices are unavailable, with justification .

Advanced Research Questions

Q. How do variations in study design impact the interpretation of M10’s pharmacokinetic (PK) data?

- Methodological Answer : Key considerations include:

- Dosing Regimens : Twice-daily dosing of Imidafenacin (0.1–0.2 mg) leads to fluctuating M10 levels, requiring dense sampling to capture AUC and Cmax accurately .

- Population Stratification : Subgroup analyses (e.g., age, renal/hepatic impairment) must use validated covariates in PK models. For example, elderly patients show higher M10 exposure due to reduced clearance .

- Diurnal Variation : Nocturnal studies require timed urine collections to assess M10’s effect on nighttime urine volume, as seen in phase III trials .

Q. What methodological approaches resolve contradictions in gender-based efficacy of Imidafenacin?

- Methodological Answer : A 2023 meta-analysis revealed opposing efficacy trends in subgroups with ≥50% vs. <50% female participants, suggesting sex-specific responses . To address this:

- Mechanistic Studies : Compare receptor density (M3/M1) in bladder tissues across sexes using immunohistochemistry .

- Clinical Trials : Stratify randomization by sex and analyze outcomes (e.g., nocturia episodes) separately. For example, imidafenacin reduced nocturia in women but showed variable results in men with benign prostatic hyperplasia .

- Pharmacogenomics : Explore polymorphisms in CYP enzymes responsible for Imidafenacin metabolism (e.g., CYP3A4) that may differ by sex .

Q. How does the instability of conjugated metabolites affect M10 quantification, and how is this addressed?

- Methodological Answer : Conjugated metabolites (e.g., glucuronides) can hydrolyze back to M10 during sample processing, leading to overestimation. Mitigation strategies include:

- Stabilization : Immediate acidification of urine samples to pH 2–3 .

- Chromatographic Confirmation : Use of orthogonal methods (e.g., hydrophilic interaction chromatography) to distinguish M10 from its conjugates .

- Stability Studies : Pre-study validation of M10 stability under processing conditions (e.g., freeze-thaw cycles, benchtop storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.